molecular formula C16H14ClN3OS B3034733 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 21358-23-6

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B3034733
CAS No.: 21358-23-6
M. Wt: 331.8 g/mol
InChI Key: JEURIIQPMNMJGR-UHFFFAOYSA-N
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Description

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a chlorinated methylphenoxy moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

It shares structural similarities with phenoxy herbicides, such as mcpa , which are known to mimic the plant growth hormone indoleacetic acid (IAA) . These herbicides typically target broad-leaf weeds in pasture and cereal crops .

Mode of Action

The mode of action of this compound is likely similar to that of phenoxy herbicides, given their structural similarities. Phenoxy herbicides act as auxins, which are growth hormones naturally present in plants . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plants to "grow to death" .

Biochemical Pathways

Based on its structural similarity to phenoxy herbicides, it can be inferred that it likely affects the auxin signaling pathway in plants . This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventually plant death .

Pharmacokinetics

It’s worth noting that similar compounds, such as mcpa, are known to be soluble in water and highly effective even at low concentrations .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of phenoxy herbicides. These effects include rapid, uncontrolled growth at the cellular level, leading to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in water suggests that they can be easily applied through spraying and can be distributed in the environment through rainfall and irrigation . Additionally, the effectiveness of these compounds can be influenced by factors such as soil type, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chloro-2-methylphenol with formaldehyde to form 4-chloro-2-methylphenoxy methanol. This intermediate is then reacted with phenylhydrazine to form the hydrazone derivative. The final step involves cyclization with thiocarbonyl compounds to yield the desired triazole-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole-thione to triazole-thiol.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Triazole-thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4-dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

Compared to these similar compounds, 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has a unique triazole-thione structure that imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEURIIQPMNMJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21358-23-6
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21358-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 4
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3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

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